molecular formula C4H5Cl2FO2S B13165033 (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride

(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride

Cat. No.: B13165033
M. Wt: 207.05 g/mol
InChI Key: LXEBQINGWXDRAH-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H5Cl2FO2S It is a derivative of methanesulfonyl fluoride, characterized by the presence of a dichlorocyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with a dichlorocyclopropyl derivative. One common method is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium fluoride, methanesulfonyl chloride, and various solvents. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and purity of the products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonyl fluoride derivatives.

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds irreversibly to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, which has various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C4H5Cl2FO2S

Molecular Weight

207.05 g/mol

IUPAC Name

(2,2-dichlorocyclopropyl)methanesulfonyl fluoride

InChI

InChI=1S/C4H5Cl2FO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2

InChI Key

LXEBQINGWXDRAH-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)CS(=O)(=O)F

Origin of Product

United States

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